molecular formula C21H25N3O7S2 B2990711 Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate CAS No. 477537-16-9

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2990711
CAS No.: 477537-16-9
M. Wt: 495.57
InChI Key: VYSKXVGAZABUSY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a synthetic nitrothiophene derivative developed for research in oncology and infectious diseases. This compound is designed for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Compounds within this chemical class, characterized by a benzamido-substituted thiophene core, have demonstrated significant potential in biological screening. Structurally related nitrothiophene derivatives have been identified as potent inhibitors of cysteine proteases, including deubiquitylating enzymes (DUBs) which are promising targets in cancer therapy . The 3,5-dimethylpiperidine sulfonyl moiety in its structure is a key pharmacophoric feature often associated with enhanced biological activity and cellular permeability. Research on analogous molecules has revealed potent antiproliferative effects against various human cancer cell lines, including breast cancer (T47D, MCF-7), cervical cancer (Hela), and endometrial cancer (Ishikawa) . Some derivatives in this class have shown IC50 values superior to the chemotherapeutic agent Doxorubicin, indicating strong potential for the development of novel anticancer agents . Beyond oncology, this compound class also exhibits broad-spectrum antimicrobial properties. Studies on similar nitrothiophene-carboxylate esters have reported significant efficacy against challenging pathogens such as Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and the fungus Candida albicans . The nitro group on the thiophene ring may contribute to this activity, particularly in derivatives incorporating a nitrofurfural fragment, which have shown simultaneous activity against all three types of microbial pathogens . This dual anticancer and antimicrobial profile makes the compound a valuable chemical tool for researchers investigating new therapeutic strategies and underlying mechanisms of action across multiple disease areas.

Properties

IUPAC Name

ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7S2/c1-4-31-21(26)17-10-18(24(27)28)32-20(17)22-19(25)15-5-7-16(8-6-15)33(29,30)23-11-13(2)9-14(3)12-23/h5-8,10,13-14H,4,9,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSKXVGAZABUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a nitrothiophene moiety and a piperidine-derived sulfonamide. Its molecular formula is C19_{19}H24_{24}N4_{4}O4_{4}S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms that contribute to its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nitrothiophene showed selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Case Study: In Vitro Studies

CompoundCell LineIC50 (µM)Reference
Ethyl 2-(4-(sulfonyl)benzamido)-5-nitrothiopheneMCF-7 (Breast Cancer)15
Ethyl 2-(4-(sulfonyl)benzamido)-5-nitrothiopheneHT-29 (Colon Cancer)10

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Apoptosis Induction : In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway .
  • Cell Cycle Arrest : It has been observed that compounds with similar structures can cause cell cycle arrest at the G2/M phase in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfonamide- and sulfone-containing derivatives. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Molecular Weight Reported Activities
Target Compound Thiophene-3-carboxylate, nitro group, 3,5-dimethylpiperidine sulfonyl, benzamido linker ~495.5 g/mol Limited explicit data; inferred potential for kinase inhibition or antimicrobial use
BA93007 (Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-4-methylthiophene-3-carboxylate) Benzodioxol substituent, methyl-thiophene, same sulfonylpiperidine and benzamido groups 598.73 g/mol No explicit activity reported; structural similarity suggests comparable target affinity
4-[5-Difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic acid derivatives Benzimidazole core, sulfonylphenoxyacetic acid, fluorinated substituents ~600–650 g/mol Anti-inflammatory and proton-pump inhibition activities reported

Functional Comparisons

Sulfonyl Group Impact :
The 3,5-dimethylpiperidine sulfonyl group in the target compound and BA93007 enhances solubility and may modulate interactions with hydrophobic enzyme pockets. In contrast, fluorinated sulfones (e.g., compounds) prioritize chemical stability and resistance to metabolic degradation, often for industrial applications .

BA93007’s benzodioxol group, however, introduces π-π stacking capabilities, which could improve binding to aromatic-rich biological targets .

Biological Activity: Sulfones broadly exhibit antimicrobial, anticancer, and anti-inflammatory properties . While the target compound’s nitro-thiophene core aligns with known kinase inhibitors (e.g., nilotinib analogues), direct evidence of its efficacy is absent. By contrast, benzimidazole sulfones () demonstrate validated anti-inflammatory effects via COX-2 inhibition .

Research Findings and Data Gaps

  • Target Compound: No peer-reviewed studies explicitly detail its synthesis or bioactivity. Its structural resemblance to BA93007 suggests plausible utility in drug discovery pipelines, but further in vitro assays are needed.
  • Sulfone Derivatives : Evidence highlights sulfones’ versatility, but substituent choice critically determines specificity. For example, fluorinated sulfones () are prioritized in material science, whereas heterocyclic sulfones (e.g., thiophene/benzimidazole) dominate medicinal chemistry .

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